beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2
Description
Historical Context of Peptide Hormones and Analogues
The field of peptide therapeutics originated in the early twentieth century with the discovery and therapeutic use of natural human hormones like insulin (B600854). taylorandfrancis.com Hormones are broadly classified as either amino-acid-based (including peptides and proteins) or steroid-based. wikipedia.org Peptide hormones are water-soluble and interact with receptors on the surface of target cells, initiating a response via second messenger systems. wikipedia.orgnih.gov The success of early peptide hormone therapies spurred further research into identifying other peptides with therapeutic potential. taylorandfrancis.com
A significant trajectory in this field has been the development of peptide analogues. These are synthetic molecules designed to mimic or modify the function of natural peptides. taylorandfrancis.comnih.gov Modifications to a peptide's structure can enhance its stability, receptor selectivity, or duration of action. For instance, the evolution of insulin therapy has progressed from using animal-derived insulin to precisely engineered human insulin analogues created with recombinant DNA technology. nih.gov These modifications have been crucial in designing insulins that can either provide a steady, basal level of activity or act rapidly, mimicking the body's natural response to meals. nih.gov This principle of modifying natural peptide sequences to create analogues with improved or novel properties is the foundational context for the development of compounds like beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2.
Derivation and Initial Identification as a Modified Insulin B21-26 Fragment (DP-432)
The compound this compound, also known by the identifier DP-432, is a synthetic hexapeptide. nih.gov It was designed as an analogue of the B21-26 fragment of the insulin B-chain. nih.gov The native insulin B-chain sequence from which it is derived is Arg-Gly-Phe-Phe-Tyr-Thr. Research into fragments of the insulin molecule is an active area of study, as some fragments exhibit biological activities that are distinct from the intact hormone. nih.gov Systematic studies have been conducted to identify specific fragments of both the A and B chains of human insulin that are prone to aggregation, a key challenge in the production and storage of insulin preparations. mdpi.comresearchgate.net
DP-432 was synthesized to explore the potential biological activities of this specific insulin fragment region. Early research reported that the hexapeptide demonstrated both insulin-like activities and an insulin-potentiating action in the adipose tissue and diaphragm of rats. nih.gov
Significance of the Peptide Backbone Modification with beta-Alanine (B559535)
The defining feature of this compound is the substitution of the N-terminal amino acid with beta-alanine (β-Ala). Unlike the standard alpha-amino acids that constitute proteins, beta-alanine is a non-coded, non-chiral beta-amino acid. nih.govncert.nic.in In a typical alpha-amino acid, the amino group is attached to the alpha-carbon (the first carbon atom after the carboxyl group), whereas in beta-alanine, the amino group is attached to the beta-carbon (the second carbon atom). youtube.com
The incorporation of a beta-amino acid like β-Ala into a peptide chain comprised of alpha-amino acids has significant structural and functional implications. nih.gov
Structural Influence : The presence of beta-alanine introduces unique conformational flexibility into the peptide backbone. It can promote folded or extended structures, offering a tool to design peptides with well-defined three-dimensional shapes. nih.gov This modification can influence how the peptide interacts with its biological targets. nih.gov
Enzymatic Stability : One of the major challenges with peptide therapeutics is their rapid degradation by enzymes (proteolysis) in the body. nih.gov Modifications to the peptide backbone, such as the inclusion of beta-amino acids, can confer appreciable resistance to this enzymatic degradation. nih.gov This increased stability holds promise for the development of more potent and longer-lasting peptide analogues. nih.govnih.gov
The use of beta-alanine represents a key strategy in peptidomimetic design, aiming to create molecules that mimic the structure of natural peptides while possessing enhanced pharmaceutical properties. nih.gov
Overview of Research Trajectories for this compound
The primary research trajectory for this compound (DP-432) has been the investigation of its metabolic effects, specifically its insulin-like and insulin-potentiating properties. nih.gov Studies have focused on its ability to influence glucose metabolism in peripheral tissues.
A key study involved the perfusion of the hind limb of rats to measure glucose uptake directly in muscle tissue. nih.gov The findings from this research indicated that DP-432, on its own, could stimulate glucose uptake. This suggests a direct insulin-like activity on muscle cells. nih.gov However, the study also noted that in this specific experimental model (perfused muscle), DP-432 did not potentiate the activity of insulin itself, a contrast to earlier findings in adipose tissue and diaphragm. nih.gov This highlights that the peptide's activity may be tissue-dependent.
The research on this compound is part of a broader effort to understand how fragments of major hormones like insulin can be modified to create smaller, stable molecules with potentially therapeutic biological activities.
Research Findings and Data
Peptide Characteristics
| Property | Description |
| Sequence | This compound |
| Type | Synthetic Hexapeptide |
| Derivation | Analogue of Insulin B-chain fragment B21-26 |
| Key Modification | N-terminal beta-Alanine substitution |
| Known Identifier | DP-432 |
Experimental Study on Glucose Uptake
A study was conducted to determine the effect of DP-432 on glucose uptake in the perfused hind limb of rats. The results demonstrated a direct insulin-like effect.
| Experimental Condition | Observation | Finding |
| Infusion of DP-432 (100 µg/ml) | Increased glucose uptake into the hind limb. | DP-432 exhibited an insulin-like activity equivalent to 100 µU/ml of insulin. nih.gov |
| Co-infusion with Insulin | No potentiation of insulin's effect on glucose uptake in the muscle was observed. | In this model, DP-432 acted as a direct insulin mimetic rather than an enhancer of insulin action. nih.gov |
Structure
2D Structure
Properties
CAS No. |
57851-61-3 |
|---|---|
Molecular Formula |
C38H50N10O7 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
KNZDISZOYWRMMC-ORYMTKCHSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XRGFFY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DP 432; DP-432; DP432; beta-Alanyl-Arg-Gly-Phe-Phe-Tyr-NH2; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Beta Ala Arg Gly Phe Phe Tyr Nh2
Solid-Phase Peptide Synthesis (SPPS) Protocols for beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂. This method involves assembling the peptide chain sequentially while one end is attached to an insoluble polymer support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. lsu.eduosti.gov
The most widely used strategy for the synthesis of this peptide is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govnih.gov This method utilizes the base-labile Fmoc group for the temporary protection of the N-terminal α-amino group of the growing peptide chain. The side chains of reactive amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for Tyrosine and Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine.
The synthesis proceeds as follows:
The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is attached to a suitable amide-generating resin.
The Fmoc group is removed using a secondary amine base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). vaia.com
The next amino acid in the sequence, Fmoc-Phe-OH, is activated and coupled to the newly deprotected N-terminus.
These deprotection and coupling steps are repeated for each amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and finally Fmoc-β-Ala-OH.
After the entire sequence is assembled, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. sigmaaldrich.com
The formation of the amide bond between amino acids is a critical step that requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid. bachem.com The choice of reagent can impact coupling efficiency and the potential for side reactions, particularly racemization. tandfonline.com For a sequence like β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂, which contains sterically hindered residues (Phe-Phe), highly efficient coupling reagents are preferred.
Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.comsigmaaldrich.com HATU, which forms a highly reactive OAt ester, is often employed for difficult couplings, including those involving N-methylated or other sterically hindered amino acids. bachem.com Additives like HOBt (1-Hydroxybenzotriazole) are often used with carbodiimides like DCC to suppress racemization. bachem.com
Table 1: Common Coupling Reagents in SPPS
| Reagent | Type | Key Features |
|---|---|---|
| HBTU/TBTU | Aminium/Uronium Salt | Popular, efficient, and generates water-soluble by-products. bachem.com |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for sterically hindered couplings, due to the formation of reactive OAt esters. bachem.comsigmaaldrich.com |
| PyBOP | Phosphonium Salt | Effective coupling reagent, by-products can sometimes be difficult to remove. acs.org |
| DCC/DIC + HOBt | Carbodiimide + Additive | Classical method; DCC can cause allergic reactions and the DCU by-product is insoluble. DIC is a liquid alternative with a soluble by-product. HOBt minimizes racemization. bachem.comresearchgate.net |
| COMU | Aminium/Uronium Salt | Based on OxymaPure, offering high efficiency comparable to HATU but with improved safety (non-explosive) and solubility profiles. bachem.comsigmaaldrich.com |
To obtain the C-terminal amide (–NH₂) of the target peptide, a specialized resin that releases the peptide as an amide upon cleavage is required. peptide.com Common choices for Fmoc-based synthesis include Rink Amide resin and Sieber Amide resin. nih.goviris-biotech.de These resins contain a linker that is stable throughout the synthesis but is designed to be cleaved under strong acidic conditions to yield a C-terminal carboxamide. nih.gov
The final cleavage step involves treating the peptide-resin with a "cocktail" predominantly composed of trifluoroacetic acid (TFA). sigmaaldrich.com This cocktail also includes scavengers to protect sensitive amino acid side chains from reactive cations generated during the cleavage process. For a peptide containing Tyr and Arg, typical scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com A common cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS. sigmaaldrich.com
Table 2: Resins for C-Terminal Amide Synthesis (Fmoc Strategy)
| Resin | Linker Type | Cleavage Condition | Key Characteristics |
|---|---|---|---|
| Rink Amide | Knorr/Rink | 10-50% TFA | Widely used for generating peptide amides. nih.gov |
| Sieber Amide | Sieber | 1% TFA | Highly acid-labile, allowing for the synthesis of protected peptide amides. iris-biotech.de |
| PAL | Peptide Amide Linker | 95% TFA | Stable linker used for standard Fmoc synthesis of peptide amides. nih.gov |
| Ramage Amide | Ramage | 10-50% TFA | Its structure helps prevent linker fragmentation, potentially leading to higher purity peptides compared to Rink Amide. iris-biotech.de |
Solution-Phase Synthesis Approaches
While less common today for routine peptide synthesis, solution-phase synthesis (or "classical" synthesis) offers advantages for large-scale production and for the synthesis of complex or highly modified peptides. nih.govyoutube.com This method involves carrying out the reactions in a homogenous solution, with purification of the intermediate peptide after each coupling step. youtube.comslideshare.net
For a hexapeptide like β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂, a solution-phase approach would likely involve a convergent strategy. slideshare.net This means smaller peptide fragments (e.g., di- or tripeptides) are synthesized and purified separately and then coupled together to form the final sequence. nih.gov For instance, the fragments Boc-β-Ala-Arg(Pbf)-Gly-OH and H-Phe-Phe-Tyr-NH₂ could be synthesized and then coupled. This approach requires careful selection of protecting groups to ensure selective deprotection and coupling.
Incorporation of Beta-Amino Acids and Unnatural Amino Acids
The inclusion of a β-alanine (β-Ala) residue makes β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂ a β-peptide analogue. nih.gov β-amino acids have an additional carbon atom in their backbone compared to standard α-amino acids, which can induce unique secondary structures and increase resistance to enzymatic degradation. rsc.orgnih.gov
In SPPS, β-amino acids are incorporated using the same fundamental principles as α-amino acids, provided the corresponding Fmoc-protected building block (e.g., Fmoc-β-Ala-OH) is available. iris-biotech.denih.gov The coupling kinetics of β-amino acids can sometimes be slower than their α-counterparts, potentially requiring extended coupling times or more potent activation reagents. acs.org The ribosomal synthesis of peptides containing β-amino acids has also been explored, although it presents significant challenges and often requires engineered translational machinery. nih.govacs.orgnih.govrsc.org The use of unnatural amino acids in general is a powerful tool in drug discovery to enhance peptide stability, activity, and selectivity. jpt.comnih.govsigmaaldrich.com
Design and Synthesis of Analogues and Derivatives of this compound
The creation of analogues of β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂ is essential for exploring its structure-activity relationship, particularly its interaction with neuropeptide Y (NPY) receptors. nih.govresearchgate.net Since the C-terminal region of NPY is crucial for Y2 receptor binding, modifications to this hexapeptide analogue can provide valuable insights. nih.gov
Synthetic strategies allow for a wide range of modifications:
Amino Acid Substitution: Any residue can be replaced with another natural or unnatural amino acid to probe the importance of its side chain. For example, replacing one of the Phe residues with a constrained analogue like (Z)-α,β-didehydro-phenylalanine (ΔZPhe) can alter the peptide's conformation. nih.gov
Backbone Modification: The peptide backbone itself can be altered, for example, by introducing N-methylated amino acids to increase stability and influence conformation.
Labeling: Functional groups for labeling, such as photo-reactive groups (e.g., Tmd-Phe) or biotin, can be incorporated at specific positions to facilitate receptor binding and crosslinking studies. nih.govnih.gov
Cyclization: Constraining the peptide's conformation through cyclization (head-to-tail, side-chain-to-side-chain) can enhance receptor affinity and selectivity.
Table 3: Examples of Synthetic Peptide Analogues Based on Related Scaffolds
| Analogue Type | Modification Example | Synthetic Approach | Purpose of Modification |
|---|---|---|---|
| Photoactive Analogue | Replacement of Tyr with (Tmd)Phe at position 36 in NPY. nih.gov | Standard Fmoc-SPPS using the unnatural amino acid Fmoc-(Tmd)Phe-OH. | To identify binding sites through photo-affinity labeling and crosslinking. nih.gov |
| Constrained Analogue | Introduction of a 4-amino-2-benzazepin-3-one (Aba) scaffold to mimic a dipeptide turn. researchgate.netnih.gov | Multi-step organic synthesis to create the Aba scaffold, followed by incorporation into the peptide sequence via SPPS. nih.gov | To introduce conformational rigidity and improve receptor selectivity and affinity. researchgate.netnih.gov |
| D-Amino Acid Substitution | Replacement of L-Ala with D-Arg in a dermorphin (B549996) analogue (Tyr-D-Arg-Phe-beta-Ala-NH2). nih.gov | Standard SPPS using the corresponding Fmoc-D-amino acid building block. | To increase stability against enzymatic degradation and alter receptor binding properties. nih.gov |
| Didehydro-Amino Acid | Incorporation of (Z)-α,β-didehydro-phenylalanine (ΔZPhe) in endomorphin-2 analogues. nih.gov | Azlactonization-dehydration reaction on a peptide unit containing a C-terminal β-hydroxy-d,l-phenylalanine. nih.gov | To introduce conformational constraints and evaluate effects on bioactivity. nih.gov |
Amidation and C-terminal Modifications
The C-terminal amide of this compound is a critical feature, mirroring the structure of many endogenous neuropeptides. This amidation neutralizes the negative charge of the C-terminal carboxylic acid, a modification that is often essential for biological activity and receptor recognition. acs.orgescholarship.org The synthesis of such C-terminally amidated peptides is routinely accomplished through solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.orgnih.gov This method involves assembling the peptide chain on a solid support, starting from the C-terminal residue attached to a specialized resin that yields a C-terminal amide upon cleavage. nih.govpeptide.com
Beyond simple amidation, various modifications to the C-terminus have been explored in related neuropeptide analogs to probe structure-activity relationships. These modifications aim to alter receptor selectivity, binding affinity, and stability.
Key C-terminal Modifications:
Ester Modifications: One strategy involves the systematic replacement of backbone amide bonds in the C-terminal region with ester bonds, creating depsipeptide analogues. acs.orgnih.gov This modification helps to identify the importance of specific amide bond hydrogens and carbonyl oxygens in receptor interactions. nih.gov
Amino Acid Substitution: Altering amino acids at the C-terminus can dramatically affect receptor selectivity. For instance, in Neuropeptide Y (NPY), modifying position 34 from the natural tyrosine to proline or histidine has been shown to shift selectivity between Y1 and Y2 receptor subtypes. nih.gov The [Pro34] substitution, in particular, resulted in a significant loss of Y2 binding potency with minimal effect on Y1 binding, thereby creating a highly Y1-selective analog. nih.gov
C-terminal Extension: A biomimetic strategy involves extending the C-terminus with a photocleavable linker. acs.orgescholarship.org This "caging" strategy can temporarily inactivate the peptide, allowing for controlled release and activation upon light exposure, which is a powerful tool for studying signaling dynamics. escholarship.org
The table below summarizes key findings from C-terminal modification studies on related neuropeptide analogs.
| Modification Type | Example | Peptide Context | Key Finding | Citation |
| Amino Acid Substitution | Substitution of Tyr34 with Pro34 | pNPY | Converted the peptide into a highly Y1-selective analog by reducing Y2 receptor binding affinity. | nih.gov |
| Amino Acid Substitution | Substitution of Tyr34 with His34 | pNPY | Resulted in a 19-fold selectivity for the Y1 receptor. | nih.gov |
| Backbone Ester Modification | Systematic amide-to-ester scan | PYY(3-36) | Used to probe the role of specific backbone amides in receptor activation. | acs.orgnih.gov |
| C-terminal Extension | Addition of a photocleavable group | Various neuropeptides | Caged the peptide, greatly reducing receptor activity until released by UV light. | acs.orgescholarship.org |
Cyclization Strategies for Conformational Constraints
Linear peptides like this compound often possess significant conformational flexibility. While this allows them to adopt the necessary shape to bind to a receptor, it can also lead to lower binding affinity due to the entropic penalty of adopting a single conformation. Furthermore, flexible peptides are often more susceptible to enzymatic degradation. Cyclization is a widely used strategy to introduce conformational constraints, which can lead to increased stability, enhanced receptor affinity, and improved selectivity. rug.nl
Methods for Peptide Cyclization:
Head-to-Tail or Side-Chain Cyclization: This involves forming a covalent bond between the N-terminus and C-terminus or between reactive amino acid side chains. This strategy can pre-organize the peptide into a bioactive conformation.
Thermally Activated Cyclization: Studies on linear dipeptides have demonstrated that cyclization can be induced by temperature. This process can convert a fragile linear structure into a more robust and stable cyclic one, a mechanism that may be exploited in synthetic chemistry. nih.gov
Enzyme-Mediated Cyclization: Lanthipeptide synthetases are enzymes capable of installing thioether cross-links (lanthionine bridges) within a peptide sequence. rug.nl These enzymes first dehydrate serine or threonine residues to dehydroalanine (B155165) or dehydrobutyrine, respectively, which then react with the thiol group of a cysteine residue to form the cyclic structure. This biosynthetic approach allows for the creation of macrocycles of various sizes. rug.nl
The following table outlines different strategies for peptide cyclization.
| Cyclization Strategy | Description | Potential Advantage | Citation |
| Thermally Induced | Heat is used to drive the intramolecular reaction forming a cyclic dipeptide from a linear precursor. | Efficient conversion to a more stable cyclic structure. | nih.gov |
| Enzyme-Mediated (Lanthipeptides) | A lanthipeptide synthetase (e.g., SyncM) dehydrates Ser/Thr and catalyzes nucleophilic attack by Cys to form thioether rings. | Allows for the creation of macrocycles with varying ring sizes and directions. | rug.nl |
| Scaffold-Based Constraint | Incorporation of a rigid scaffold, such as 4-amino-2-benzazepin-3-one, to restrict the peptide backbone. | Induces specific turn structures and can significantly shift receptor affinity and selectivity. | researchgate.net |
Isosteric Replacements in the Peptide Backbone
Modifying the peptide backbone through isosteric replacements—the substitution of an atom or group with another that has similar size, shape, and electronic properties—is a powerful tool for probing peptide-receptor interactions and improving pharmacological properties. These modifications can alter the peptide's conformation, stability, and hydrogen-bonding capacity.
Examples of Isosteric Replacements:
Reduced Amide Bonds (Pseudopeptides): Replacing the amide bond (-CO-NH-) with a reduced amide bond (-CH2-NH-) removes the carbonyl oxygen, which can be a key hydrogen bond acceptor. This modification also increases the local flexibility of the backbone. In a truncated Peptide YY (PYY) derivative, this modification generally reduced affinity for the Y2 receptor, suggesting the carbonyl groups are important for binding. nih.gov
N-Methylation: The addition of a methyl group to the amide nitrogen (-CO-N(CH3)-) can prevent the formation of a hydrogen bond and introduce steric bulk, which can favor a specific backbone conformation (cis or trans). In PYY analogs, N-methylation was only tolerated at specific residues, leading to moderate changes in Y2 receptor affinity. acs.orgnih.gov
Unnatural Amino Acids: The incorporation of non-native or modified amino acids can introduce significant conformational constraints.
TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid): This spin-labeled amino acid can be incorporated to study backbone dynamics using electron paramagnetic resonance (EPR). nih.gov
(Z)-α,β-didehydrophenylalanine (ΔZPhe): This unsaturated amino acid creates a planar structure that restricts the conformation of both the backbone and the side chain, impacting how the peptide interacts with its receptor. nih.gov
The table below details various isosteric replacements and their observed effects in related peptides.
| Isosteric Replacement | Modification | Peptide Context | Observed Effect | Citation |
| Reduced Amide Bond | -CO-NH- replaced with -CH₂-NH- | PYY(22-36) | Generally reduced Y₂ receptor affinity, suggesting the importance of the carbonyl group for binding. | nih.gov |
| N-Methylation | -CO-NH- replaced with -CO-N(CH₃)- | PYY C-terminus | Tolerated only at Arg25 and Arg35, causing moderate changes in Y₂ receptor affinity. | acs.orgnih.gov |
| Unnatural Amino Acid | Incorporation of TOAC | pNPY | Allowed for the evaluation of backbone dynamics in different environments (solution vs. membrane). | nih.gov |
| Unnatural Amino Acid | Replacement of Phe with (Z)-ΔZPhe | Endomorphin-2 | Restricted backbone and side-chain conformation; activity was highly dependent on the position of the substitution. | nih.gov |
Structural Elucidation and Conformational Analysis of Beta Ala Arg Gly Phe Phe Tyr Nh2
Secondary Structure Propensities, including Beta-Turn Conformations
The secondary structure of a peptide refers to the local, ordered arrangement of its backbone. In relatively short, linear peptides like β-Ala-Arg-Gly-Phe-Phe-Tyr-NH2, well-defined structures like α-helices are less common than more compact, folded structures such as beta-turns.
A beta-turn is a region of the peptide involving four amino acid residues that reverses the direction of the polypeptide chain. youtube.com This feature is common in globular proteins and bioactive peptides. youtube.com The sequence of β-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 contains residues like Glycine, which are frequently found in beta-turns due to their conformational flexibility. youtube.com The presence of Glycine at the third position of a potential turn is particularly favorable for certain types of beta-turns.
Computational analyses of structurally related peptides, such as analogs of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), have shown that the absence of canonical beta-turns can result from structural constraints. researchgate.net For the peptide , the sequence does not preclude the formation of such turns, which would be stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue in the turn. The specific type of beta-turn is determined by the dihedral angles (φ and ψ) of the two central residues.
| Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |
|---|---|---|---|---|
| I | -60 | -30 | -90 | 0 |
| II | -60 | 120 | 80 | 0 |
| I' | 60 | 30 | 90 | 0 |
| II' | 60 | -120 | -80 | 0 |
Role of Specific Residues in Structural Stability (e.g., Arg-Phe-Phe motif)
Specific amino acid side chains and motifs within the peptide sequence play a critical role in defining and stabilizing its three-dimensional structure.
The Arg-Phe-Phe motif is particularly significant. The consecutive Phenylalanine (Phe) residues create a Phe-Phe motif , which is a powerful driver for molecular self-assembly and structural stability. nih.govcore.ac.uk The aromatic rings of the Phe residues can engage in π-π stacking interactions, which are non-covalent interactions that contribute significantly to the stability of folded peptide structures. nih.gov This motif is known to form the core of self-assembling sequences in other peptides. nih.gov
The Arginine (Arg) residue at the N-terminal side of this motif adds another layer of interaction potential. The long, positively charged guanidinium (B1211019) group on the Arg side chain can form strong electrostatic interactions or hydrogen bonds with other polar or negatively charged groups, either within the same molecule (intramolecular) or with other molecules (intermolecular). nih.gov Studies on Fmoc-Arg-Phe-Phe-CONH2 have demonstrated that this arrangement can lead to the formation of stable, self-assembled hydrogels with potent biological activity, highlighting the structural importance of the Arg residue in combination with the Phe-Phe motif. nih.gov
Conformational Dynamics and Flexibility
Short, linear peptides that are not part of a larger protein structure are typically characterized by significant conformational flexibility. β-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 is expected to exist not as a single rigid structure in solution, but as an ensemble of rapidly interconverting conformers.
The sources of this flexibility include:
Rotatable Bonds: The peptide backbone and amino acid side chains contain numerous single bonds around which rotation can occur.
Flexible Residues: The presence of Glycine, with its lack of a bulky side chain, and β-Alanine, with an extra methylene (B1212753) group in its backbone, introduces regions of high flexibility.
Solvent Interactions: The peptide's conformation is dynamically influenced by its interactions with the surrounding solvent molecules.
Advanced Spectroscopic and Diffraction Studies (e.g., NMR, X-ray Crystallography of related peptides)
The precise three-dimensional structure and dynamics of peptides are determined using advanced analytical techniques. While specific experimental data for β-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 is not publicly available, the methodologies applied to structurally related peptides provide a clear framework for its elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying peptide conformation and dynamics in solution. 1D and 2D NMR experiments on related peptides have been used to determine their structure. researchgate.net Techniques like COSY, TOCSY, and NOESY can identify protons that are close to each other in space, allowing for the calculation of inter-proton distances that constrain conformational models. For instance, NMR studies on enkephalin analogs have successfully demonstrated the presence of folded, beta-turn structures in organic solvents. nih.gov The chemical shifts of specific protons, such as the aromatic protons of Phe and Tyr, can also provide information about their local environment and involvement in interactions. nih.gov
X-ray Crystallography can provide an atomic-resolution structure of a molecule in its solid, crystalline state. However, obtaining suitable crystals of small, flexible peptides can be challenging. This technique is often more successful for larger proteins or peptides that readily self-assemble into highly ordered structures. nih.gov
| Technique | Type of Information Obtained | Example Application on Related Peptides |
|---|---|---|
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, inter-residue contacts, hydrogen bonding. | Used to identify beta-turn conformations in enkephalin analogs and to elucidate the linear, extended conformation of MBP peptide analogues. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Simulation of peptide motion over time, conformational flexibility, interaction with solvent. | Applied to study the interactions of peptide analogues with receptors and to analyze conformational preferences. researchgate.net |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Used to study the self-assembled nanostructures formed by the Phe-Phe motif. nih.gov |
| Circular Dichroism (CD) | Estimation of secondary structure content (e.g., α-helix, β-sheet, turns, random coil). | Commonly used to assess the overall folding of peptides in various environments. |
Molecular Mechanisms of Action and Receptor Interactions of Beta Ala Arg Gly Phe Phe Tyr Nh2
Interaction with Cellular Receptors and Signaling Pathways
The biological effects of beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 are mediated through its interaction with several key receptor systems, leading to the activation or modulation of downstream signaling cascades.
Insulin (B600854) Receptor and Post-Receptor Mechanisms
This synthetic peptide demonstrates insulin-like and insulin-potentiating activities. nih.gov The insulin receptor, a receptor tyrosine kinase, is a primary target. Upon binding, it initiates a signaling cascade that influences glucose and lipid metabolism. nih.govnih.gov
The peptide has been shown to stimulate the incorporation of [U-14C]-glucose into diaphragm glycogen (B147801) and adipose tissue total lipids in mice. nih.gov In vitro studies have further demonstrated its ability to stimulate glucose oxidation in mouse adipose tissue. nih.gov This suggests an activation of post-receptor mechanisms similar to those triggered by insulin, which typically involve the translocation of glucose transporters to the cell membrane. nih.govnih.gov
Furthermore, the peptide exhibits an insulin-potentiating effect, enhancing the effects of insulin on both glucose oxidation and isoproterenol-stimulated lipolysis when co-administered. nih.gov It also inhibits epinephrine- or isoproterenol-stimulated lipolysis in mouse adipose tissue, indicating an interference with signaling pathways that promote fat breakdown. nih.gov
Melanocortin Receptor Systems (MC1R, MC3R, MC4R, MC5R)
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is involved in numerous physiological processes. nih.govnih.gov The Arg-Phe-Phe sequence within this compound is a recognized pharmacophore for melanocortin receptors, particularly MC3R and MC4R. nih.gov These receptors are key regulators of energy homeostasis. nih.govnih.gov
The specific interactions of this compound with individual melanocortin receptor subtypes require further detailed characterization to elucidate its precise role as an agonist or antagonist at each receptor.
Opioid Receptor Subtypes (μ, δ, κ, NOP)
The opioid receptor family, which includes μ (mu), δ (delta), κ (kappa), and the nociceptin/orphanin FQ (NOP) receptor, are all G-protein coupled receptors. sigmaaldrich.comnih.gov The Tyr-D-Arg-Phe motif is a known pharmacophore for μ-opioid receptor agonists. nih.govnih.gov Although the subject peptide contains L-Arg instead of D-Arg, the presence of Tyr and Phe residues suggests potential interaction with opioid receptors.
Synthetic peptides containing similar sequences have shown high affinity and selectivity for the μ-opioid receptor. nih.govnih.govnih.gov For instance, Tyr-D-Arg-Phe-beta-Ala-NH2 (TAPA) is a potent and selective μ-opioid receptor agonist. nih.govnih.gov The structural similarity suggests that this compound may also engage with opioid receptors, although its specific affinity and functional activity at each subtype (μ, δ, κ, NOP) have not been extensively reported in the provided context.
Other Potential G-Protein Coupled Receptors (GPCRs)
The diverse physiological effects of peptides often arise from their ability to interact with multiple GPCRs. nih.govnih.gov Given the structural motifs present in this compound, it is plausible that it interacts with other GPCRs beyond the insulin, melanocortin, and opioid receptor families. The Arg-Phe-Phe sequence is a key feature in ligands for various receptors, and its presence suggests a broader interaction profile that warrants further investigation. nih.gov
Ligand Binding Kinetics and Affinity Studies (e.g., Radioligand Binding Assays)
Detailed quantitative data on the binding kinetics and affinity of this compound for its target receptors are crucial for understanding its pharmacological profile. Radioligand binding assays are a standard method to determine the binding affinity (Ki) of a ligand for a receptor.
While specific Ki values for this compound are not provided in the search results, studies on analogous peptides provide insights. For example, cyclic peptides containing the Arg-Phe-Phe motif have been evaluated for their binding to melanocortin receptors. nih.gov Similarly, various dermorphin (B549996) analogs containing the Tyr-D-Arg-Phe sequence have been extensively studied for their binding to opioid receptors, with some exhibiting nanomolar to picomolar affinities. nih.govnih.govnih.gov
To fully characterize this compound, comprehensive binding studies would be required to determine its affinity and selectivity for the insulin receptor, melanocortin receptor subtypes, and opioid receptor subtypes.
Modulation of Enzymatic Activities
The interaction of this compound with its receptors ultimately leads to the modulation of various intracellular enzymatic activities.
As a peptide with insulin-like properties, it influences enzymes involved in glucose and lipid metabolism. nih.gov Its ability to stimulate glucose oxidation and inhibit lipolysis points to the modulation of enzymes such as those in the glycolytic pathway and hormone-sensitive lipase (B570770). nih.gov The potentiation of insulin's effects suggests an enhancement of the signaling cascade that leads to the activation or inhibition of these key metabolic enzymes. nih.gov
Further research is needed to identify the specific enzymes directly or indirectly modulated by the signaling pathways activated by this compound.
Glucose Oxidation and Lipolysis Regulation
There is currently a lack of specific research detailing the direct effects of this compound on the regulation of glucose oxidation and lipolysis. In contrast, studies on the ghrelin receptor antagonist [D-Lys3]-GHRP-6 have shown that inhibition of ghrelin activity can influence these pathways. For instance, treatment with [D-Lys3]-GHRP-6 in growing pigs led to enhanced hepatic fatty acid oxidation and gluconeogenesis. nih.gov This was associated with increased levels of serum non-esterified fatty acids (NEFA) and insulin. nih.gov The mechanism involved the promotion of adipose tissue lipolysis, evidenced by an increase in the adipose triglyceride lipase level. uni.lu However, it is crucial to note that these findings pertain to a different, albeit related, peptide and cannot be directly extrapolated to this compound.
Cellular Uptake and Internalization Mechanisms
The mechanisms by which this compound is taken up and internalized by cells have not been specifically elucidated in available research. For related peptides like GHRP-6, it is known that they act on specific receptors, such as the growth hormone secretagogue receptor (GHS-R1a), which is a G protein-coupled receptor. uni.lunih.gov The binding to this receptor initiates a signal transduction cascade. nih.gov For instance, GHRP-6 has been shown to increase intracellular Na+ concentration in rat pituitary cells, which is thought to depolarize the cells and activate voltage-gated Ca2+ channels, leading to an influx of Ca2+. nih.gov This process is part of the mechanism that leads to growth hormone release. However, whether this compound utilizes a similar or different receptor and internalization pathway remains to be investigated.
Identification of Key Pharmacophoric Residues and Motifs
The biological activity of this compound analogues is dictated by specific amino acid residues and motifs that constitute the pharmacophore—the essential molecular features responsible for the peptide's interaction with its target receptors.
The C-terminal region of NPFF-related peptides is paramount for receptor interaction and activation. The Arg-Phe-NH2 motif is a signature for all RF-amide peptides and is considered the primary pharmacophore. researchgate.net Studies on NPFF have demonstrated that the C-terminal dipeptide sequence is responsible for high affinity and activity. nih.gov The presence of the amidated Phenylalanine at the final position (Phe8 in native NPFF) and the preceding Arginine (Arg7 in native NPFF) are critical for the activation of anti-opioid effects. nih.gov
In the context of this compound, the analogous Arg-Phe-Phe segment, culminating in a C-terminal Tyr-NH2, is central to its function. The Arginine residue, with its positively charged guanidinium (B1211019) group, is crucial for electrostatic interactions with the receptor. nih.gov Its replacement with lysine (B10760008) or its D-enantiomer (D-Arg) leads to a significant loss in affinity, underscoring the specific requirements of the receptor binding pocket. nih.gov The tandem Phenylalanine residues (Phe-Phe motif) contribute to the hydrophobic core of the C-terminal end. This motif is known to facilitate peptide self-assembly, which can influence bioavailability and receptor presentation. mdpi.com Structural analysis of NPFF receptors shows that the C-terminal RF-amide moiety engages with conserved residues deep within the transmembrane domain of the receptor. embopress.org
While the C-terminal region contains the primary message for receptor activation, the N-terminal segment of NPFF-related peptides is important for modulating affinity and selectivity. researchgate.netnih.gov Systematic N-terminal deletions in endogenous RF-amide peptides have shown that the N-terminal portions of NPFF are critical for their agonistic activities. researchgate.net
The C-terminal amino acid in the studied peptide is an amidated Tyrosine (Tyr-NH2). C-terminal amidation is a common post-translational modification in neuropeptides that neutralizes the negative charge of the carboxyl group, which is often crucial for biological activity and stability. sigmaaldrich.com Substitution of the canonical Phenylalanine at this position with Tyrosine introduces a hydroxyl group, which can potentially form additional hydrogen bonds within the receptor's binding pocket, thereby altering affinity and selectivity. Studies have shown that substituting the final Phenylalanine in NPFF with Tyrosine can be detrimental to high affinity, suggesting that the binding pocket has specific steric and electronic requirements at this position. nih.gov
Table 1: Impact of C-terminal Amino Acid Modifications on NPFF Receptor Affinity
| Analogue Modification (at position 8 of NPFF) | Effect on Receptor Affinity | Reference |
|---|---|---|
| Substitution of Phe8 with Tyrosine | Deleterious for high affinity | nih.gov |
| Substitution of Phe8 with Phenylglycine | Deleterious for high affinity | nih.gov |
| Substitution of Phe8 with Homophenylalanine | Deleterious for high affinity | nih.gov |
| Substitution of Arg7 with Lysine | Loss in affinity | nih.gov |
| Substitution of Arg7 with D-Arginine | Loss in affinity | nih.gov |
Positional Scanning and Amino Acid Substitution Studies
Structural analyses have identified key interactions between RF-amide peptides and their receptors. For instance, the Arginine of the RF-amide motif forms electrostatic interactions, while the Phenylalanine fits into a hydrophobic pocket. nih.gov The residues preceding the C-terminal RF-amide motif are crucial for differentiating between NPFFR1 and NPFFR2 receptors. embopress.org Peptides derived from the pro-NPFFA precursor (like NPFF) generally show higher affinity for NPFFR2, whereas those from the pro-NPFFB precursor (like NPVF) have a preference for NPFFR1. nih.gov This selectivity is largely determined by the N-terminal segments of the peptides. embopress.org
Table 2: Summary of Amino Acid Substitution Effects in NPFF Analogues
| Position | Original Residue | Substitution | Observed Effect | Reference |
|---|---|---|---|---|
| 7 (C-terminal -2) | Arg | Lys, D-Arg | Loss of affinity | nih.gov |
| 8 (C-terminal -1) | Phe | Tyr, Phe(Gly), hPhe | Loss of high affinity | nih.gov |
| N-terminus | Various | Sequential Deletion | Impacts agonistic activity and receptor selectivity | researchgate.net |
Impact of Stereochemistry (D- vs. L-amino acids) on Activity and Selectivity
The stereochemistry of amino acid residues is a critical determinant of peptide conformation and, consequently, its biological activity. Substituting a naturally occurring L-amino acid with its D-enantiomer can have profound effects, including enhanced stability against proteolysis and altered receptor binding affinity and selectivity. nih.gov
In NPFF analogues, D-amino acid substitutions have yielded mixed results. For example, replacing L-Arg at position 7 with D-Arg results in a loss of affinity, indicating that the specific orientation of the guanidinium side chain is essential for proper interaction with the receptor. nih.gov However, substitutions at the N-terminus of peptides can sometimes be beneficial. The introduction of D-amino acids at the N-terminus can protect the peptide from degradation and may induce a specific secondary structure (e.g., a turn) that is favorable for receptor binding. Studies on other neuropeptides have shown that N-terminal D-amino acid substitution can significantly increase potency. The effect of such substitutions is highly position-dependent and must be evaluated empirically for each residue in the peptide chain. nih.gov
Conformational Restriction Strategies in SAR
Linear peptides like this compound are often highly flexible, adopting multiple conformations in solution. This flexibility can be entropically unfavorable for receptor binding. Conformational restriction is a strategy used to lock the peptide into a bioactive conformation, which can lead to increased potency, receptor selectivity, and metabolic stability. nih.gov
Common strategies for conformational restriction include:
Cyclization: This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. Cyclization reduces the number of available conformations, potentially pre-organizing the pharmacophoric elements for optimal receptor interaction. nih.gov
Incorporation of Constrained Amino Acids: Using amino acids with restricted torsional angles, such as N-methylated amino acids or proline and its analogues, can limit backbone flexibility at specific positions.
Disulfide Bridges: Introducing cysteine residues at strategic positions allows for the formation of a disulfide bridge, creating a cyclic analogue with a more defined structure.
These strategies aim to mimic the bound conformation of the peptide at its receptor, thereby enhancing its affinity and selectivity. nih.gov The successful design of conformationally constrained peptide inhibitors often relies on structural information from receptor-ligand complexes to guide the placement of constraints. nih.gov
Computational and Theoretical Studies of Beta Ala Arg Gly Phe Phe Tyr Nh2 and Analogues
Molecular Docking Simulations of Ligand-Receptor Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode of peptides and for structure-based drug design.
Recent breakthroughs, including the determination of the cryo-electron microscopy (cryo-EM) structure of the Neuropeptide FF Receptor 2 (NPFFR2) in an active state, have provided high-resolution templates for such simulations. embopress.orgnih.gov These structures reveal that the binding of RF-amide peptides, a family of neuropeptides sharing a C-terminal Arginine-Phenylalanine-amide motif, involves a common binding pocket within the transmembrane (TM) domain. nih.govembopress.org
Detailed Research Findings: Structural analyses show that the C-terminal RF-amide motif of agonists is anchored in a conserved pocket, while the N-terminal residues are responsible for receptor subtype selectivity between NPFFR1 and NPFFR2. embopress.orgnih.gov For instance, in the NPFFR2-agonist complex, the C-terminal amide of the peptide forms a polar interaction with a conserved glutamine residue (Q1253.32) in TM3. nih.gov The arginine residue of the RF-amide motif establishes a critical salt bridge with an glutamic acid residue (E2084.52) and a hydrogen bond with a threonine residue (T2205.39). embopress.org
For a novel peptide such as beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2, docking simulations into the NPFF receptor binding site, or a homologous GPCR, would be performed to generate hypotheses about its binding orientation. The simulation would assess how its distinct C-terminal sequence (Phe-Phe-Tyr-NH2) and the placement of Arginine at the second position might interact with the receptor's key residues. Homology models of receptors, such as NPFFR1, built using the NPFFR2 structure as a template, are also valuable tools for investigating ligand binding and selectivity. embopress.orgembopress.org
| Key Receptor Residue (NPFFR2) | Interacting Ligand Residue (RF-amide) | Type of Interaction | Reference |
| E2084.52 | Arginine (-2 position) | Salt Bridge | embopress.org |
| T2205.39 | Arginine (-2 position) | Hydrogen Bond | embopress.org |
| Y2195.38 | Arginine (-2 position) | Cation-π Interaction | embopress.org |
| Q1253.32 | C-terminal Amide | Polar Interaction | nih.gov |
| V1293.36 | Phenylalanine (-1 position) | Hydrophobic Interaction | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. magtech.com.cn By building a mathematical model, QSAR can predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent and selective analogues. youtube.com
Detailed Research Findings: The foundation of any QSAR model is a robust dataset of structure-activity relationships (SAR). For NPFF receptor ligands, extensive SAR studies have been conducted. magtech.com.cnnih.govresearchgate.net These studies have established several key principles:
The C-terminal amide is essential for activity; its replacement with a free acid abolishes binding. nih.gov
The C-terminal Arg-Phe motif is critical, and substitutions at these positions dramatically reduce affinity. nih.gov
Shortening the peptide sequence is generally better tolerated at the NPFFR2 than at the NPFFR1. nih.gov
Peptides derived from the pro-NPFFA precursor (like NPFF) generally show higher affinity for NPFFR2, while those from the pro-NPFFB precursor (like RFRP-3) show a preference for NPFFR1. nih.govguidetopharmacology.org
A QSAR model for NPFF analogues would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of peptides and using statistical methods to build an equation that relates these descriptors to their measured binding affinity (Ki) or functional potency (EC50). Such a model would allow for the virtual screening of large libraries of peptides and the prioritization of candidates for synthesis.
| Peptide Analogue/Modification | Receptor Target | Effect on Activity | Reference |
| NPFF-OH (free acid) | NPFFR | Abolished binding | nih.gov |
| [D-Arg7]NPFF | NPFFR | ~100-fold loss of affinity | nih.gov |
| [D-Phe8]NPFF | NPFFR | ~100-fold loss of affinity | nih.gov |
| PQRF-NH2 | NPFFR1 / NPFFR2 | Low but equal activity at both receptors | nih.gov |
| 1DMe ([D-Tyr1,(NMe)Phe3]NPFF) | NPFFR2 | High affinity agonist (Ki = 0.31 nM) | nih.gov |
De Novo Peptide Design and Virtual Screening
De novo design and virtual screening are advanced computational strategies for discovering novel ligands. Virtual screening involves searching large chemical databases for molecules that are predicted to bind to a target receptor, often using structure-based (docking) or ligand-based (pharmacophore) methods. nih.govnih.gov De novo design goes a step further by computationally generating entirely new molecules or peptide sequences tailored to fit the receptor's binding site. nih.gov
Detailed Research Findings: The process for discovering novel NPFF receptor modulators often begins with a pharmacophore model. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can be generated from the structure of a known active ligand in its receptor-bound conformation (e.g., hNPSF in NPFFR2). nih.govmdpi.com This pharmacophore is then used as a query to rapidly screen millions of compounds in a virtual library to identify those that match the required features. mdpi.com
Structure-based virtual screening would use the cryo-EM structure of NPFFR2 or a homology model of NPFFR1 to dock large libraries of compounds, ranking them based on their predicted binding energy. mdpi.comnih.gov De novo design approaches could be employed to build novel miniproteins or peptides from scratch, ensuring they have high shape and chemical complementarity to the receptor's binding pocket, potentially leading to agonists or antagonists with very high affinity and selectivity. nih.gov These powerful in silico methods are at the forefront of designing next-generation peptide therapeutics.
Compound Names Table
| Abbreviation / Name | Full Chemical Name or Sequence |
| This compound | beta-Alanine-Arginine-Glycine-Phenylalanine-Phenylalanine-Tyrosine-amide |
| NPFF | Phenylalanyl-Leucyl-Phenylalanyl-Glutaminyl-Prolyl-Glutaminyl-Arginyl-Phenylalanine-amide (FLFQPQRFa) |
| hNPSF | Serinyl-Glutaminyl-Alanyl-Phenylalanyl-Leucyl-Phenylalanyl-Glutaminyl-Prolyl-Glutaminyl-Arginyl-Phenylalanine-amide (SQAFLFQPQRFa) |
| NPAF | Alanyl-Glycyl-Glutamyl-Glycyl-Leucyl-Asparaginyl-Serinyl-Glutaminyl-Phenylalanyl-Tryptophyl-Serinyl-Leucyl-Alanyl-Alanyl-Prolyl-Glutaminyl-Arginyl-Phenylalanine-amide (AGEGLNSQFWSLAAPQRFa) |
| RFRP-3 (NPVF) | Valyl-Prolyl-Asparaginyl-Leucyl-Prolyl-Glutaminyl-Arginyl-Phenylalanine-amide (VPNLPQRFa) |
| 1DMe | [D-Tyrosyl1, (N-Methyl)Phenylalanyl3]Neuropeptide FF |
| RF9 | 1-Adamantanecarbonyl-Arginyl-Phenylalanyl-amide |
| BIBP3226 | (R)-N2-(Diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide |
| RGDechi | Arg-Gly-Asp-ε-Ahx-Cys-His-Ile-Lys-Gly-Thr-Lys-Cys-Leu-Thr |
| ψRGDechi | Arg-Gly-Asp-ε-Ahx-Cys-His-Ile-Lys-Gly-Thr-Lys-Cys-Leu-Thr with pseudoproline |
In Vitro and Ex Vivo Biological Investigations of Beta Ala Arg Gly Phe Phe Tyr Nh2
Cellular Assays for Functional Activity
Glucose Metabolism Assays (e.g., Glucose Oxidation, Glycogen (B147801) Incorporation)
In vitro studies using mouse adipose tissue have demonstrated that beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 stimulates glucose oxidation. nih.gov Furthermore, when injected into mice, the peptide was found to stimulate the incorporation of [U-14C]-glucose into diaphragm glycogen. nih.gov This suggests a direct role of the peptide in enhancing glucose utilization and storage in peripheral tissues.
Lipolysis Inhibition Studies
The peptide has shown an ability to inhibit lipolysis in mouse adipose tissue. nih.gov Specifically, it was effective in counteracting the lipolytic effects induced by epinephrine (B1671497) or isoproterenol. nih.gov When co-injected with epinephrine in mice, the peptide prevented the expected rise in plasma free fatty acids (FFA), although it did not affect the epinephrine-induced increase in plasma glucose. nih.gov
Receptor Binding Assays in Cell Lines
While specific receptor binding assays for this compound are not extensively detailed in the provided results, the broader context of peptide-receptor interactions is well-established. Ligand binding assays are crucial for determining the affinity (Kd), inhibition constant (Ki), and kinetics of association (kon) and dissociation (koff) of a ligand to its receptor. giffordbioscience.com Such assays can be performed using various methods, including radioligand binding, to quantify the interaction between a compound and its target receptor on cell lines or in tissue preparations. giffordbioscience.comcreative-biolabs.comchelatec.com The functional consequences of this binding, such as agonist or antagonist activity, are then determined through further cellular assays. giffordbioscience.com
Assays for Agonist/Antagonist Activity
The functional activity of peptides like this compound is often characterized by their ability to act as agonists or antagonists at specific receptors. For instance, studies on other peptides, such as Tyr-D-Arg-Phe-beta-Ala-NH2, have shown potent and selective µ-receptor agonist activity. nih.gov Functional assays, such as measuring cyclic AMP production, calcium release, or MAP kinase activity, can elucidate the potency (EC50 or IC50) and efficacy (Emax) of a compound. giffordbioscience.com The amnesic effects of the related peptide TAPA were reversed by the µ-selective opioid antagonist beta-funaltrexamine, confirming its mechanism of action through this receptor. nih.govnih.gov These types of assays are fundamental in determining whether a peptide initiates a cellular response (agonist) or blocks the action of another substance (antagonist).
Tissue-Level Responses (e.g., Diaphragm, Adipose Tissue)
Ex vivo and in vivo experiments have shown that this compound elicits responses at the tissue level. In mice, intraperitoneal injection of the hexapeptide stimulated the incorporation of radiolabeled glucose into the glycogen of the diaphragm and the total lipids of adipose tissue. nih.gov Adipose tissue, a dynamic organ, plays a crucial role in energy homeostasis and is influenced by various factors that can modulate its extracellular matrix and metabolic functions. nih.govnih.gov The observed effects of the peptide on glucose and lipid metabolism in these tissues highlight its potential to influence peripheral energy regulation. nih.gov
Characterization of Insulin-Potentiating Actions
A significant finding from the in vitro studies is the insulin-potentiating action of this compound. nih.gov When added to incubation media along with insulin (B600854), the peptide was found to exaggerate the effects of insulin on both glucose oxidation and the inhibition of isoproterenol-stimulated lipolysis in mouse adipose tissue. nih.gov This suggests that the peptide not only has its own insulin-like activities but also enhances the action of insulin itself. nih.gov This potentiation of insulin's effects is a key characteristic of its biological profile.
Data Table of In Vitro and Ex Vivo Findings
| Assay | Tissue/Cell Type | Effect of this compound | Reference |
| Glucose Oxidation | Mouse Adipose Tissue | Stimulated | nih.gov |
| Glycogen Incorporation | Mouse Diaphragm | Stimulated | nih.gov |
| Lipolysis Inhibition | Mouse Adipose Tissue | Inhibited epinephrine- or isoproterenol-stimulated lipolysis | nih.gov |
| Insulin Potentiation | Mouse Adipose Tissue | Exaggerated insulin's effects on glucose oxidation and lipolysis inhibition | nih.gov |
Evaluation of Proteolytic Stability in Biological Media
The proteolytic stability of a peptide is a critical determinant of its pharmacokinetic profile and therapeutic potential. The susceptibility of a peptide to degradation by proteases in biological fluids such as plasma and serum dictates its circulating half-life and bioavailability. While direct experimental data on the proteolytic stability of this compound is not extensively available in published literature, an evaluation of its structural components allows for a reasoned assessment of its likely stability in biological media.
Key structural features of this compound that are anticipated to influence its proteolytic resistance include the N-terminal β-alanine residue and the C-terminal amide group.
Influence of N-terminal β-Alanine:
The presence of a β-amino acid at the N-terminus is a well-established strategy to enhance peptide stability. acs.orgnih.govacs.org Peptidases, the enzymes responsible for peptide bond cleavage, typically exhibit high specificity for α-amino acids. The altered backbone structure resulting from the inclusion of a β-amino acid can sterically hinder the binding of the peptide to the active site of these enzymes. acs.org Studies on various peptides have demonstrated that N-terminal modification with β-alanine can significantly increase their resistance to degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of a peptide. nih.gov Research on mixed α,β-peptides has shown that they benefit from both recognition by natural receptors and a high level of proteolytic stability, making them ideal characteristics for pharmacologically active compounds. nih.gov
Influence of C-terminal Amidation:
Similarly, the amidation of the C-terminus is a common strategy to block the action of carboxypeptidases, another class of exopeptidases that cleave amino acids from the C-terminus. nih.govacs.orgnih.gov By replacing the C-terminal carboxyl group with an amide group, the peptide is no longer a substrate for many carboxypeptidases, thereby increasing its stability in biological fluids. nih.gov This modification has been shown to enhance the bioavailability and resistance to degradation of numerous peptides. acs.orgnih.gov
Potential Endopeptidase Cleavage Sites:
While the terminal modifications provide protection against exopeptidases, the internal peptide bonds of this compound remain susceptible to cleavage by endopeptidases. The peptide sequence contains potential cleavage sites for common endopeptidases such as trypsin and chymotrypsin (B1334515).
Trypsin: Trypsin typically cleaves peptide bonds at the carboxyl side of basic amino acids, namely arginine (Arg) and lysine (B10760008) (Lys). mdpi.com In this compound, the presence of an arginine residue at the second position (P2) makes the Arg-Gly bond a potential target for tryptic cleavage.
Chymotrypsin: Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The sequence of this compound contains two adjacent phenylalanine residues and a C-terminal tyrosine residue, presenting multiple potential cleavage sites for chymotrypsin (Phe-Phe and Phe-Tyr bonds).
Inferred Proteolytic Stability Profile:
Based on the analysis of its structural features, a predicted proteolytic stability profile for this compound in biological media can be summarized as follows:
| Structural Feature | Effect on Proteolytic Stability | Relevant Proteases | Expected Outcome |
| N-terminal β-Alanine | Increased Resistance | Aminopeptidases | Protection against degradation from the N-terminus. |
| C-terminal Amide | Increased Resistance | Carboxypeptidases | Protection against degradation from the C-terminus. |
| Internal Arg-Gly bond | Potential Susceptibility | Trypsin | Possible cleavage, leading to peptide fragmentation. |
| Internal Phe-Phe bond | Potential Susceptibility | Chymotrypsin | Possible cleavage, leading to peptide fragmentation. |
| Internal Phe-Tyr bond | Potential Susceptibility | Chymotrypsin | Possible cleavage, leading to peptide fragmentation. |
Future Research Directions for Beta Ala Arg Gly Phe Phe Tyr Nh2
Elucidating Novel Biological Targets and Mechanisms
A primary avenue for future research will be the comprehensive identification and characterization of the biological targets of beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2. While its structural similarity to dermorphin (B549996) suggests an interaction with opioid receptors, the precise binding affinities and functional activities at different receptor subtypes, such as mu, delta, and kappa, remain to be fully elucidated. nih.govwikipedia.org Structure-activity relationship studies on dermorphin analogs have indicated that even minor structural modifications can significantly alter receptor selectivity and efficacy. nih.gov Therefore, detailed in vitro binding assays and functional studies using cell lines expressing specific opioid receptor subtypes are essential. criver.com
Beyond the classical opioid receptors, it is crucial to investigate potential off-target effects or novel interactions with other receptor systems. Neuropeptides can exhibit promiscuity in their binding, and exploring a wider range of G protein-coupled receptors (GPCRs) could reveal unexpected biological functions. mdpi.com Techniques such as reverse pharmacology and affinity-based proteomics can be employed to "fish" for novel binding partners in complex biological samples. Understanding the downstream signaling pathways activated by this peptide upon receptor binding is another critical step. This involves studying the recruitment of beta-arrestins, the modulation of adenylyl cyclase activity, and the activation of various protein kinases.
Advanced Peptidomimetic Strategies and Design
To enhance the drug-like properties of this compound, advanced peptidomimetic strategies will be indispensable. Peptides are often limited by their poor metabolic stability and low bioavailability. nih.govnih.gov The inclusion of the unnatural amino acid beta-alanine (B559535) is a step in this direction, as it can confer resistance to enzymatic degradation. mdpi.com
Future research should explore further modifications to the peptide backbone and side chains. This could involve the incorporation of other non-natural amino acids, cyclization of the peptide to constrain its conformation, and the replacement of peptide bonds with more stable isosteres. nih.govyoutube.com These strategies aim to create analogs with improved pharmacokinetic profiles, such as enhanced stability in plasma and better penetration of biological barriers like the blood-brain barrier. The goal is to design second-generation molecules with superior therapeutic potential.
| Strategy | Rationale | Potential Outcome |
| Backbone Modification | Increase resistance to peptidases. | Longer plasma half-life. |
| Amino Acid Substitution | Enhance receptor affinity and selectivity. | Improved potency and reduced side effects. |
| Cyclization | Restrict conformational flexibility. | Higher binding affinity and stability. |
| Lipidation | Increase membrane permeability. | Enhanced oral bioavailability. |
Application of Artificial Intelligence and Machine Learning in Peptide Design
Development of Advanced In Vitro/Ex Vivo Models
To better predict the in vivo efficacy and potential neurophysiological effects of this compound, there is a need to move beyond simple cell-based assays and utilize more physiologically relevant model systems. nih.gov Advanced in vitro and ex vivo models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, can provide a more accurate representation of the complex cellular environment of tissues like the brain. nih.govfda.gov
For instance, brain organoids derived from human induced pluripotent stem cells (iPSCs) can be used to study the effects of the peptide on neuronal firing, synaptic plasticity, and network activity in a human-relevant context. nih.gov Organ-on-a-chip platforms can be designed to model the blood-brain barrier, allowing for the assessment of the peptide's ability to cross this critical interface. fda.gov These advanced models can also be used to investigate potential neurotoxicity and to screen for off-target effects in a more comprehensive manner than is possible with traditional 2D cell cultures. The use of iPSCs from patients with specific genetic predispositions could also open the door to personalized medicine approaches in the future. nih.gov
| Model System | Application for Peptide Research | Potential Insights |
| 3D Cell Spheroids | High-throughput screening of peptide analogs. | Preliminary efficacy and toxicity data. |
| Brain Organoids | Studying effects on neuronal development and function. | Understanding of neurophysiological impact. |
| Blood-Brain Barrier Chip | Assessing transport and permeability. | Prediction of central nervous system bioavailability. |
| Spinal Cord Slices | Investigating analgesic mechanisms at the spinal level. | Elucidation of pain modulation pathways. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu chemistry for stepwise assembly. After cleavage and deprotection, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is used for purification. Purity validation requires:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) .
- Amino acid analysis (AAA) : Quantify residue composition after acid hydrolysis.
- Circular dichroism (CD) : Assess secondary structure integrity in solution .
Q. Which analytical techniques are most reliable for characterizing β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂’s stability under physiological conditions?
- Methodological Answer :
- Stability assays : Incubate the peptide in simulated physiological buffers (e.g., PBS at 37°C) and monitor degradation via HPLC at timed intervals.
- Protease susceptibility : Use trypsin/chymotrypsin to identify cleavage sites; combine with MS for fragment analysis .
- Thermal stability : Differential scanning calorimetry (DSC) or CD spectroscopy to assess conformational changes under heat stress .
Q. How can researchers design in vitro assays to evaluate the peptide’s interaction with opioid receptors?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in cell membranes (e.g., CHO cells expressing receptors). Calculate IC₅₀ values and Ki using Cheng-Prusoff equation .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment via BRET/FRET systems.
- Controls : Include naloxone (antagonist) and DAMGO (agonist) for validation .
- Pitfalls : Ensure peptide solubility in assay buffers; use DMSO ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How should contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved for β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂?
- Methodological Answer :
- Contextual analysis : Compare experimental conditions (e.g., cell type, receptor density, assay duration). For example, the octapeptide in Yang et al. (1985) showed variable effects on morphine activity depending on dosage and administration route .
- Bias signaling assessment : Use pathway-specific assays (e.g., G protein vs. β-arrestin pathways) to identify functional selectivity .
- Structural analogs : Synthesize truncated/modified variants to isolate bioactive motifs (e.g., Phe-Phe-Tyr-NH₂) .
- Data Table :
Q. What strategies optimize the peptide’s blood-brain barrier (BBB) penetration for in vivo neuropharmacology studies?
- Methodological Answer :
- Lipophilicity modulation : Introduce N-methylation or D-amino acids to reduce hydrogen bonding (e.g., D-Phe substitution) .
- Prodrug design : Conjugate with lipid-soluble moieties (e.g., fatty acids) cleaved by esterases in the brain.
- In silico modeling : Use tools like SwissADME to predict BBB permeability (e.g., logP > 2.0 enhances penetration) .
- Validation : Perform in situ brain perfusion assays in rodents and quantify peptide levels via LC-MS/MS .
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue half-life, protein binding, and metabolite formation .
- Dose-response correlation : Use AUC (area under the curve) from pharmacokinetic data to adjust in vivo dosing regimens.
- Mechanistic studies : Combine microdialysis (for CNS exposure) with behavioral assays (e.g., hot-plate test) .
Methodological and Reproducibility Considerations
Q. What are the best practices for reporting synthetic and analytical data to ensure reproducibility?
- Guidelines :
- Synthesis : Document resin type, coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:EDT:thioanisole 94:3:3) .
- Characterization : Provide raw HPLC/MS traces and CD spectra in supplementary materials .
- Ethical reporting : Disclose batch-to-batch variability and purity thresholds (e.g., ≥95% for in vivo studies) .
Q. How should conflicting structural data (e.g., NMR vs. CD-derived conformations) be reconciled?
- Methodological Answer :
- Multi-technique validation : Combine NMR (for atomic-level details) with CD or FTIR (for secondary structure trends).
- Solvent effects : Test in multiple solvents (e.g., water, TFE) to assess environment-dependent folding .
- Molecular dynamics (MD) : Simulate peptide behavior over 100+ ns trajectories to identify dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
